Chlorozinc(1+);prop-1-enylbenzene
Overview
Description
Chlorozinc(1+);prop-1-enylbenzene is an organometallic compound that combines a zinc ion with a prop-1-enylbenzene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);prop-1-enylbenzene typically involves the reaction of zinc chloride with prop-1-enylbenzene under controlled conditions. One common method is the direct reaction of zinc chloride with prop-1-enylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the complete conversion of reactants and the stability of the product.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);prop-1-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides and other by-products.
Reduction: It can be reduced to form zinc metal and prop-1-enylbenzene.
Substitution: The prop-1-enylbenzene ligand can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents.
Major Products Formed
Oxidation: Zinc oxides and various organic by-products.
Reduction: Zinc metal and prop-1-enylbenzene.
Substitution: New organozinc compounds with different ligands.
Scientific Research Applications
Chlorozinc(1+);prop-1-enylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Chlorozinc(1+);prop-1-enylbenzene involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The prop-1-enylbenzene ligand can also participate in reactions through its double bond, allowing for further functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
Allylzinc(1+);benzene: Similar in structure but with an allyl group instead of a prop-1-enyl group.
Chlorozinc(1+);phenyl: Contains a phenyl group instead of a prop-1-enyl group.
Prop-1-enylzinc(1+);chloride: Similar but with the positions of the zinc and chloride ions reversed.
Uniqueness
Chlorozinc(1+);prop-1-enylbenzene is unique due to the presence of both a zinc ion and a prop-1-enylbenzene ligand. This combination allows for a wide range of chemical reactivity and potential applications. The prop-1-enyl group provides additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
chlorozinc(1+);prop-1-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRVNQFASOOST-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=CC1=CC=CC=C1.Cl[Zn+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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